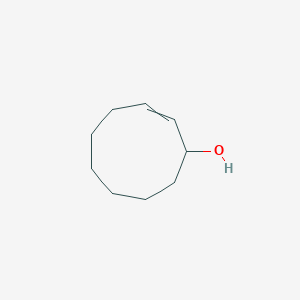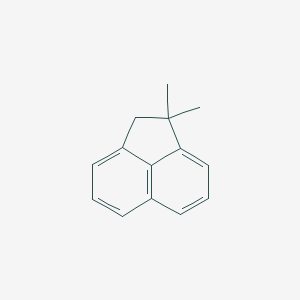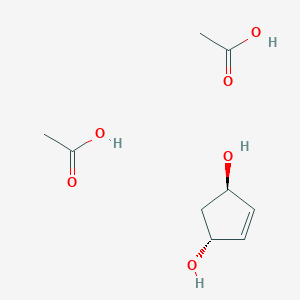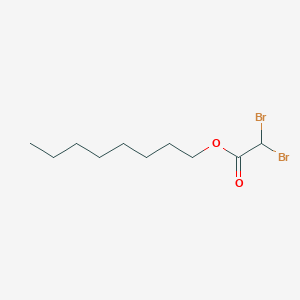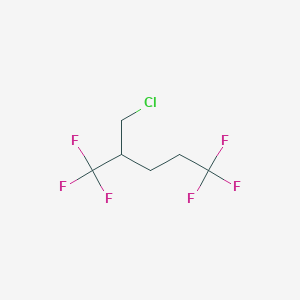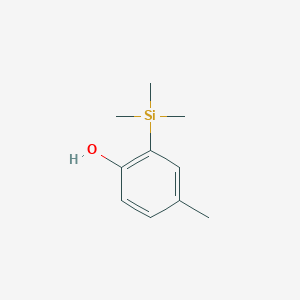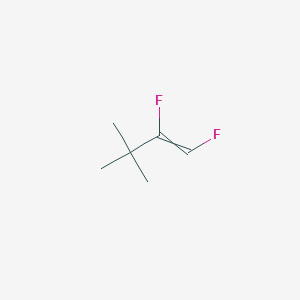
1,2-Difluoro-3,3-dimethylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C6H10F2 It is a fluorinated alkene, characterized by the presence of two fluorine atoms attached to the first and second carbon atoms of the butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Difluoro-3,3-dimethylbut-1-ene can be synthesized through the dehydrofluorination of 1,2-difluoro-3,3-dimethylbutane. This reaction typically involves the use of a strong base, such as potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the fluorination of 3,3-dimethylbut-1-ene using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas mixture. The reaction conditions are carefully controlled to ensure selective fluorination and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in the compound makes it susceptible to addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Halogenation: Reagents such as bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.
Major Products Formed
Addition Reactions: Halogenated derivatives or hydrogenated products.
Oxidation: Epoxides or diols.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Scientific Research Applications
1,2-Difluoro-3,3-dimethylbut-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Studied for its potential as a precursor in the synthesis of fluorinated drugs with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,2-difluoro-3,3-dimethylbut-1-ene involves its reactivity towards electrophiles and nucleophiles due to the presence of the double bond and fluorine atoms. The fluorine atoms increase the electron-withdrawing nature of the compound, making the double bond more reactive towards electrophilic addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbut-1-ene: Lacks fluorine atoms, making it less reactive towards electrophilic addition reactions.
1,2-Dichloro-3,3-dimethylbut-1-ene: Contains chlorine atoms instead of fluorine, resulting in different reactivity and chemical properties.
2,3-Dimethyl-2-butene: An isomer with a different arrangement of the double bond and methyl groups, leading to distinct chemical behavior.
Uniqueness
1,2-Difluoro-3,3-dimethylbut-1-ene is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity towards electrophiles, higher thermal stability, and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.
Properties
CAS No. |
58384-39-7 |
|---|---|
Molecular Formula |
C6H10F2 |
Molecular Weight |
120.14 g/mol |
IUPAC Name |
1,2-difluoro-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H10F2/c1-6(2,3)5(8)4-7/h4H,1-3H3 |
InChI Key |
HXUXULPIOLVWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
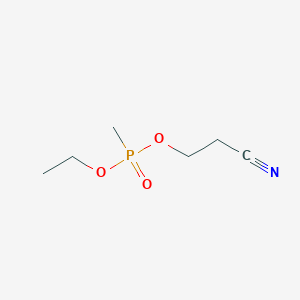
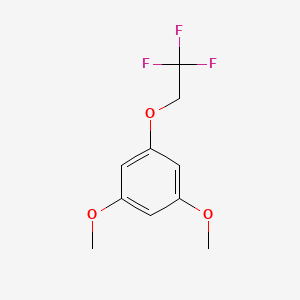
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
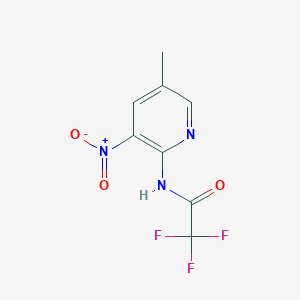

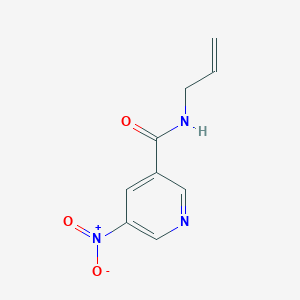
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
